tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate
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Overview
Description
tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[3,4-d][1,3]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms. The presence of the tert-butyl group and the amino group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective transformations.
Scientific Research Applications
tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure to interact with biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl group and a heterocyclic core but differs in its specific ring structure and functional groups.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Another heterocyclic compound with a similar amino and tert-butyl substitution pattern, but with a different core structure. The uniqueness of this compound lies in its specific ring system and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21N3O2S |
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Molecular Weight |
283.39 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-propan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C13H21N3O2S/c1-7(2)10-9-8(19-11(14)15-9)6-16(10)12(17)18-13(3,4)5/h7,10H,6H2,1-5H3,(H2,14,15) |
InChI Key |
RSVHCGAPPPRUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N |
Origin of Product |
United States |
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